5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-17-6-2-1-5-16(17)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)8-7-15-4-3-13-29-15/h1-8,13H,9-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMRJYOYTITFSY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS Number: 940993-52-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a chlorobenzoyl group, and an oxazole ring, contributing to its unique biological activity. The molecular formula is with a molecular weight of 424.9 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₄O₂S |
| Molecular Weight | 424.9 g/mol |
| CAS Number | 940993-52-2 |
Anticancer Properties
Recent studies have indicated that thiophene derivatives, including those similar to the compound , exhibit significant cytotoxicity against various cancer cell lines. The mechanisms attributed to their anticancer effects include:
- Induction of Apoptosis : Thiophene derivatives have been shown to induce programmed cell death in cancer cells by affecting the mitochondrial pathway.
- Cell Cycle Arrest : These compounds can cause cell cycle arrest at different phases, thus inhibiting cancer cell proliferation .
A notable study demonstrated that derivatives containing the oxazole ring effectively inhibited tumor growth in vitro and in vivo by targeting key signaling pathways involved in cancer progression .
The proposed mechanism of action for this compound includes:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in DNA replication and repair.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, modulating cellular responses .
In Vitro Studies
In vitro studies have shown promising results regarding the compound's ability to inhibit the growth of several cancer cell lines. For instance:
- Leukemia Cells : The compound demonstrated significant cytotoxic effects on leukemia cell lines, leading to increased apoptosis rates.
In Vivo Studies
Animal model studies further supported these findings:
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or linker groups.
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Piperazine Modifications
- 2-Chlorobenzoyl (Target Compound) : The electron-withdrawing chloro group may enhance binding via halogen bonds or polar interactions compared to methyl () or thiophene-2-carbonyl () substituents .
- 4-Fluorophenyl () : Introduces fluorine’s metabolic stability but reduces steric bulk compared to benzoyl derivatives .
Ethenyl Linker and Aromatic Groups
- Thiophen-2-yl (Target Compound) : The sulfur atom in thiophene enhances π-π stacking and polarizability compared to phenyl () or dimethoxyphenyl () .
Heterocycle Core
- Oxazole vs.
Hypothesized Pharmacological Implications
Preparation Methods
Cyclization via Amidoxime Intermediates
The oxazole ring can be constructed using amidoxime precursors, as demonstrated in the synthesis of 1,2,4-oxadiazoles. A modified approach involves:
-
Formation of amidoxime : Reacting a nitrile precursor (e.g., malononitrile derivative) with hydroxylamine hydrochloride in ethanol under reflux.
-
Cyclodehydration : Treating the amidoxime with acyl chlorides or carboxylic acids in the presence of coupling agents like EDC/HOAt, followed by thermal cyclization.
Example Protocol :
A nitrile derivative (3 mmol) is combined with hydroxylamine hydrochloride (3.6 mmol) and sodium acetate (4.5 mmol) in ethanol, refluxed for 15 minutes, and purified via flash chromatography (SiO₂, ethyl acetate/hexane). The resulting amidoxime is acylated with a carboxylic acid using EDC/HOAt, then cyclized at 100°C for 3 hours to yield the oxazole.
Key Data :
Vilsmeier-Haack Formylation and Cycloaddition
An alternative route employs the Vilsmeier-Haack reaction to introduce a formyl group, followed by intramolecular nitrile oxide cycloaddition (INOC):
-
Formylation : Treating a pyrazole derivative with POCl₃/DMF at 70°C to generate a carbaldehyde.
-
Oxime Formation : Reacting the aldehyde with hydroxylamine hydrochloride.
-
INOC Reaction : Oxime chlorination with NaOCl and cycloaddition to form the oxazole.
Advantages : High regioselectivity and compatibility with electron-deficient nitriles.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Substitution | Piperazine, DMF, 70°C | 88% | |
| Acylation | 2-Cl-Benzoyl chloride, TEA, DCM | 92% |
Installation of the (E)-2-(Thiophen-2-yl)ethenyl Group
Heck Cross-Coupling
The stereospecific introduction of the ethenyl group is achieved via a palladium-catalyzed Heck reaction:
-
Substrate Preparation : Bromination of 2-position oxazole using NBS or Br₂.
-
Coupling : Reacting 2-bromooxazole with thiophene-2-vinylboronic acid using Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O.
Example Protocol :
2-Bromo-5-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (1 mmol), thiophene-2-vinylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in DMF/H₂O (3:1) are heated at 80°C for 24 hours.
Key Data :
Wittig Olefination
An alternative method employs a Wittig reaction:
-
Ylide Generation : Reacting thiophene-2-carboxaldehyde with Ph₃P=CHCO₂Et.
-
Coupling : Treating 2-formyloxazole with the ylide in THF at 0°C→RT.
Limitation : Lower stereoselectivity compared to Heck coupling.
Optimization Challenges and Comparative Analysis
Regioselectivity in Oxazole Formation
The use of EDC/HOAt in cyclodehydration minimizes side reactions, improving yields to >90%. In contrast, INOC reactions require strict temperature control to avoid nitrile oxide dimerization.
Q & A
Q. What are the key synthetic steps for preparing this compound, and what critical reaction conditions must be optimized?
The synthesis involves multi-step reactions:
- Step 1: Formation of the oxazole core via cyclization of a nitrile precursor under acidic or basic conditions.
- Step 2: Introduction of the (E)-styryl group via Heck coupling or Wittig reaction, requiring palladium catalysts or phosphine reagents .
- Step 3: Functionalization of the piperazine ring with 2-chlorobenzoyl chloride in dichloromethane or DMF, using triethylamine as a base .
- Critical conditions: Temperature control (20–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios to avoid side reactions.
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, oxazole carbons at ~150–160 ppm) .
- Mass spectrometry: High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~464 Da).
- HPLC: Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological screening methods are used to evaluate its activity?
- Enzyme assays: Testing inhibition of kinases or receptors (e.g., IC₅₀ determination via fluorescence-based assays) .
- Cellular viability assays: MTT or CellTiter-Glo® for cytotoxicity profiling against cancer cell lines .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Continuous flow chemistry: Enhances mixing and heat transfer for steps like cyclization or coupling .
- Microwave-assisted synthesis: Reduces reaction time for Heck coupling (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Solvent optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve yield by 15–20% .
Q. How do structural modifications (e.g., substituents on thiophene or chlorobenzoyl groups) impact biological activity?
- Case study: Replacing 2-chlorobenzoyl with 4-fluorobenzoyl ( ) reduced kinase inhibition by 40%, highlighting the role of halogen positioning in target binding .
- Thiophene vs. furan: Thiophene’s sulfur atom enhances π-π stacking in receptor pockets, increasing potency by 2-fold compared to furan analogs .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- X-ray crystallography: Resolve ambiguity in stereochemistry (e.g., E/Z configuration of the styryl group) .
- Computational modeling: DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .
Methodological Guidance for Contradictions
- Conflicting enzyme assay results: Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Purity vs. activity discrepancies: Use preparative HPLC to isolate minor impurities and test their bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
